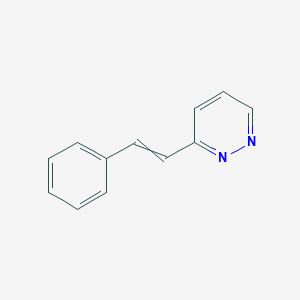

3-(2-Phenylethenyl)pyridazine

Description

Significance of Pyridazine (B1198779) Heterocycles in Contemporary Chemical Research

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a structure of considerable interest in modern chemical research. researchgate.net These heterocycles are recognized for their unique physicochemical properties, including weak basicity, a high dipole moment, and the capacity for robust hydrogen bonding. nih.gov These characteristics make pyridazine derivatives attractive candidates in drug discovery, where they can serve as less lipophilic substitutes for phenyl rings or as key pharmacophoric elements. nih.gov The inherent polarity and low inhibitory effects on cytochrome P450 enzymes further enhance their value in the development of new therapeutic agents. nih.gov Beyond pharmaceuticals, pyridazine derivatives are integral to the fields of agrochemicals and materials science, where they are utilized as crucial starting materials and functional components. researchgate.netscholarsresearchlibrary.com The recent FDA approvals of drugs containing a pyridazine ring underscore the growing importance and therapeutic potential of this heterocyclic system. nih.gov

The Role of the Phenylethenyl Moiety in Conjugated Organic Systems

The phenylethenyl group, also known as a styryl group, is a fundamental component in the design of conjugated organic systems. ktu.edu This moiety, consisting of a phenyl ring attached to a vinyl group, facilitates the extension of π-conjugation within a molecule. ktu.edu This extended conjugation is a critical factor for influencing the electronic and photophysical properties of organic materials. ktu.eduacs.org Consequently, the phenylethenyl moiety is frequently incorporated into molecules designed for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and perovskite solar cells. ktu.edu The introduction of phenylethenyl fragments can lead to enhanced charge transport capabilities and improved stability in these devices. ktu.edu Furthermore, the rigid and planar nature of the styryl group can influence the supramolecular organization of molecules, which is crucial for the performance of organic electronic materials. ontosight.ai The presence of this group is also associated with significant nonlinear optical (NLO) properties in various chromophores. acs.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H10N2 |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

3-(2-phenylethenyl)pyridazine |

InChI |

InChI=1S/C12H10N2/c1-2-5-11(6-3-1)8-9-12-7-4-10-13-14-12/h1-10H |

InChI Key |

CNYDPKJPMBRDPE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=NN=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 2 Phenylethenyl Pyridazine and Its Analogues

Strategies for Constructing the Pyridazine (B1198779) Core

The formation of the pyridazine heterocycle, a 1,2-diazine ring, is a critical step that can be accomplished through various synthetic routes. These methods provide access to substituted pyridazine precursors that can later be functionalized with the desired side chain.

Cycloaddition reactions represent a powerful tool for the construction of heterocyclic systems. In the context of pyridazine synthesis, [3+2] cycloadditions are particularly notable. These reactions typically involve the reaction of a three-atom component with a two-atom component to form a five-membered ring, which can then be elaborated into the six-membered pyridazine core. For instance, pyridazinium ylides can be generated in situ and react with dipolarophiles like ethyl propiolate in a [3+2] cycloaddition to form pyrrolo[1,2-b]pyridazine (B13699388) derivatives. nih.gov

Another approach involves the copper-catalyzed [3+2] cycloaddition reactions to synthesize triazolyl-pyridazines. nih.gov While not directly forming the pyridazine ring itself in a single step, these cycloaddition strategies are integral to building complex fused systems where the pyridazine moiety is a key component. nih.gov Similarly, 1,2,3-triazoles can be fused to pyridazine rings through intramolecular [3+2] cycloaddition of azides with adjacent alkynes. nih.gov The synthesis of nanothreads with ordered pyridazine structures has also been achieved through selective [4+2] cycloaddition pathways under high pressure, demonstrating the versatility of cycloaddition chemistry in creating novel pyridazine-containing materials. acs.org

Ring-closing reactions are a more traditional and widely used method for constructing the pyridazine core. These methods often start with acyclic precursors containing the necessary carbon and nitrogen atoms, which are then cyclized to form the heterocyclic ring. A common strategy involves the condensation of 1,4-dicarbonyl compounds, such as 1,4-diketones or 4-ketoacids, with hydrazine (B178648) or its derivatives. wikipedia.org This reaction proceeds through the formation of a dihydropyridazine (B8628806) intermediate, which can then be oxidized to the aromatic pyridazine.

More advanced ring-closing strategies include:

Diaza-Wittig Reaction: Novel fused pyridazines have been synthesized from 1,3-diketones using a Diaza-Wittig reaction as the key step. nih.gov

Enamination/Ring Closure: Pyrido[4,3-c]pyridazin-5(6H)-one can be synthesized from a substituted pyridazine carboxylate through an enamination followed by a ring closure sequence. combichemistry.com

Reductive Cyclization: Pyridazoquinolinones can be formed via the reductive cyclization of 4-(2-nitrophenyl)-pyridazine-3-carboxylate esters using iron in acetic acid. mdpi.com

6-endo-trig Cyclizations: Copper(II)-catalyzed aerobic cyclizations of β,γ-unsaturated hydrazones provide an efficient route to 1,6-dihydropyridazines, which can be readily converted to pyridazines. organic-chemistry.org

| Ring-Closing Strategy | Precursors | Key Reagents/Conditions | Product Type |

|---|---|---|---|

| Hydrazine Condensation | 1,4-Diketones, 4-Ketoacids | Hydrazine hydrate (B1144303) (N₂H₄·H₂O) | Substituted Pyridazines/Pyridazinones |

| Diaza-Wittig Reaction | 1,3-Diketones | Involves phosphine (B1218219) imides | Fused Pyridazines |

| Reductive Cyclization | 4-(2-nitrophenyl)-pyridazine esters | Fe / Acetic Acid | Pyridazoquinolinones |

| 6-endo-trig Cyclization | β,γ-Unsaturated hydrazones | Cu(II) catalyst, AcOH | Pyridazines |

Modern synthetic chemistry has increasingly utilized transition-metal catalysis to construct complex molecules efficiently. For pyridazine synthesis, metal-catalyzed C-H activation has emerged as a powerful strategy. This approach allows for the direct formation of C-C or C-N bonds on a pre-existing scaffold, leading to the annulation of the pyridazine ring.

Rhodium(III)-catalyzed C-H activation has been used to access fused N,N-bicyclic pyridazine analogues. pkusz.edu.cn In these reactions, a directing group on the substrate forms a chelate with the metal catalyst, which then facilitates the activation of a C-H bond and subsequent annulation with a coupling partner like an alkyne. pkusz.edu.cn While much of the research has focused on the functionalization of pyridine (B92270), the principles are applicable to other nitrogen heterocycles. beilstein-journals.orgthieme-connect.com Palladium-catalyzed intramolecular C-H amination is another route employed in ring-forming reactions to generate heterocyclic products, including fused pyridazine systems. researchgate.net These methods provide a direct and atom-economical pathway to complex pyridazine derivatives by avoiding the need for pre-functionalized starting materials. dmaiti.com

Introduction of the 2-Phenylethenyl Substituent

Once the pyridazine core is available, or during its formation, the 2-phenylethenyl (styryl) group must be introduced. This can be achieved through several key reaction types.

Condensation reactions are a straightforward method for installing the 2-phenylethenyl group, often by incorporating it into one of the precursors used for the ring-forming reaction. Aldol condensation is a classic example. A methyl-substituted pyridazine can be condensed with benzaldehyde (B42025) to form the 3-(2-phenylethenyl)pyridazine.

Alternatively, a precursor already containing the styryl moiety can be used to build the pyridazine ring. For example, the synthesis of pyrazole (B372694) derivatives, which are structurally related to pyridazines, has been achieved through the condensation of chalcones (styryl ketones) with hydrazine. researchgate.net A similar strategy can be applied to pyridazine synthesis, where a 1,4-dicarbonyl compound bearing a styryl group reacts with hydrazine to form the desired product. researchgate.net This approach integrates the formation of the substituent and the core ring system. For instance, 4-carboxy-1-(4-styrylcarbonylphenyl)-2-pyrrolidinones have been used as precursors to synthesize pyrazoline derivatives by reacting with hydrazine hydrate. researchgate.net

| Condensation Type | Reactants | Product | Reference |

|---|---|---|---|

| Aldol Condensation | 3-Methylpyridazine, Benzaldehyde | This compound | General Knowledge |

| Hydrazine Cyclocondensation | Styryl-substituted 1,4-dicarbonyl compound, Hydrazine | This compound analogue | researchgate.net |

| Hydrazine Condensation | Chalcones (Styryl Ketones), Hydrazine Hydrate | Pyrazoline/Pyrazole derivatives (analogue to pyridazine synthesis) | researchgate.net |

Palladium-catalyzed cross-coupling reactions are among the most versatile and powerful methods for forming C-C bonds, and they are extensively used to functionalize heterocyclic rings like pyridazine. researchgate.net To introduce a 2-phenylethenyl group, a halogenated pyridazine (e.g., 3-chloropyridazine (B74176) or 3-bromopyridazine) is coupled with a styryl-containing reagent.

Key cross-coupling reactions for this purpose include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of a halopyridazine with a styrylboronic acid or its ester derivative in the presence of a palladium catalyst and a base. The electron-deficient nature of the pyridazine ring facilitates the oxidative addition of palladium, often without the need for expensive, specialized ligands. nih.govresearchgate.net This method is highly versatile due to the commercial availability of a wide range of boronic acids. nih.gov

Heck Reaction: The Heck reaction couples a halopyridazine directly with styrene (B11656) in the presence of a palladium catalyst and a base. This is a very direct method for forming the C-C bond of the ethenyl bridge.

Stille Coupling: This involves the reaction of a halopyridazine with a styrylstannane reagent, catalyzed by palladium.

Negishi Coupling: This reaction utilizes a styryl-zinc reagent to couple with the halopyridazine under palladium or nickel catalysis.

These cross-coupling reactions offer a modular and highly efficient approach to synthesizing this compound and its analogues, allowing for late-stage functionalization of the pyridazine core. researchgate.net

| Reaction Name | Pyridazine Substrate | Styryl Reagent | Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura Coupling | 3-Halopyridazine | Styrylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ |

| Heck Reaction | 3-Halopyridazine | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ |

| Stille Coupling | 3-Halopyridazine | Styrylstannane | Pd(PPh₃)₄ |

| Negishi Coupling | 3-Halopyridazine | Styryl-zinc halide | Pd(PPh₃)₄ or Ni catalyst |

Synthesis of Key Derivatives and Precursors Relevant to this compound

The synthesis of this compound and its analogues relies on the strategic construction of the core heterocyclic system and the subsequent introduction or formation of the phenylethenyl (styryl) moiety. This section details the advanced synthetic methodologies for key precursors, namely pyridazinone derivatives, and for structurally related pyridine-styryl analogues and other heterocycles.

Pyridazinone Derivatives

Pyridazin-3(2H)-ones are crucial intermediates in the synthesis of various pyridazine derivatives. Their preparation often serves as the foundational step, from which the desired styryl group can be introduced. The most common and versatile methods for synthesizing the pyridazinone core involve the condensation of a 1,4-dicarbonyl compound, typically a γ-keto acid, with a hydrazine derivative.

A primary route to 6-substituted-4,5-dihydropyridazin-3(2H)-ones involves the reaction of β-aroylpropionic acids with hydrazine hydrate. For instance, the synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one is a well-established procedure that serves as a fundamental building block for more complex structures. These dihydropyridazinones can be subsequently dehydrogenated to yield the aromatic pyridazinone ring.

Furthermore, functionalization of the pyridazinone ring is key to introducing the styryl group. One advanced method involves a Knoevenagel condensation. For example, the synthesis of (E)-4-(4-methylbenzyl)-6-styrylpyridazin-3(2H)-one has been reported via the condensation of benzaldehyde with (E)-6-(4-methoxystyryl)-4,5-dihydropyridazin-3(2H)-one in the presence of a base like sodium methoxide. This demonstrates a direct method to form the C=C double bond of the styryl group on a pre-existing pyridazinone scaffold.

Another strategy involves preparing a halopyridazine from a pyridazinone precursor. The pyridazinone can be treated with reagents like phosphorus oxychloride (POCl₃) to yield a chloropyridazine. This halogenated intermediate is then primed for palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki reaction, to introduce the styryl moiety. For example, 3-chloro-6-phenylpyridazine (B182944) can be reacted with styrene under Heck conditions to form 3-styryl-6-phenylpyridazine.

The following table summarizes various synthetic approaches to key pyridazinone precursors.

| Precursor/Derivative | Synthetic Method | Key Reactants | Reagents/Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 6-Phenyl-4,5-dihydropyridazin-3(2H)-one | Cyclocondensation | β-Benzoylpropionic acid, Hydrazine hydrate | Ethanol, Reflux | Good | |

| 4-(2-(4-Chlorophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one | Cyclization/Condensation | 3-[2-(4-Chlorophenyl)hydrazono]-5-phenylfuran-2(3H)-one, Hydrazine hydrate | Absolute ethanol, Reflux | Not Specified | |

| 3-Chloro-4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine | Chlorination | 4-(2-(4-Chlorophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one | Phosphorus oxychloride (POCl₃) | Not Specified | |

| (E)-4-(4-Methylbenzyl)-6-styrylpyridazin-3(2H)-one | Knoevenagel Condensation | (E)-6-(4-Methoxystyryl)-4,5-dihydropyridazin-3(2H)-one, Benzaldehyde | Sodium methoxide, Ethanol, Room temperature | Not Specified | |

| Methyl 1-(6-Oxo-1,6-dihydropyridazin-3-yl)-5-(((1R,2S,4S)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptan-2-yl)methyl)-1H-pyrazole-4-carboxylate | Heterocyclization | Enaminone, 3-Chloro-6-hydrazinopyridazine | Acetic acid, 90 °C | 47% |

Pyridine-Styryl Analogues and Related Heterocycles

The synthesis of pyridine-styryl analogues and related styryl-substituted heterocycles provides valuable insight into the formation of the carbon-carbon double bond characteristic of the phenylethenyl group. These methods are often directly applicable to the synthesis of this compound itself, particularly through cross-coupling reactions. Key methodologies include the Wittig reaction and palladium-catalyzed reactions like the Heck and Suzuki couplings.

The Wittig reaction is a cornerstone of alkene synthesis and is widely used to prepare styryl-substituted heterocycles. This reaction involves the treatment of an aldehyde or ketone with a phosphonium (B103445) ylide (Wittig reagent). To synthesize a styrylpyridine, one common approach is to react a pyridinecarboxaldehyde (e.g., pyridine-3-carbaldehyde) with benzyltriphenylphosphonium (B107652) chloride in the presence of a strong base. Alternatively, a halomethyl pyridine can be converted into its corresponding phosphonium salt and then into an ylide, which is subsequently reacted with benzaldehyde. The reaction generally offers good control over the alkene geometry, with non-stabilized ylides typically favoring the (Z)-isomer.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene, catalyzed by a palladium complex. For the synthesis of styrylpyridines, this typically involves reacting a halopyridine (e.g., 3-bromopyridine) with styrene in the presence of a palladium catalyst (like Pd(OAc)₂), a phosphine ligand, and a base. This method is highly effective for creating the styryl linkage directly on the heterocyclic ring.

The Suzuki coupling reaction, which couples an organoboron compound with an organohalide, is another prevalent method. A patent describes the synthesis of (E)-4-styrylpyridine by reacting 4-vinylpyridine (B31050) with phenylboronic acid, showcasing a variation of the standard protocol. More conventionally, a halopyridine can be coupled with styrylboronic acid or its esters to yield the desired product.

The following table summarizes various synthetic approaches to pyridine-styryl analogues and related heterocycles.

| Product | Synthetic Method | Key Reactants | Catalyst/Reagents | Solvent/Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| (E)-Stilbene | Heck Reaction | Iodobenzene, Styrene | Palladium chloride, Potassium acetate | Methanol, 120 °C | Not Specified | |

| (E)-4-Styrylpyridine | Suzuki-type Reaction | 4-Vinylpyridine, Phenylboronic acid | Palladium(II) bis(acetylacetonate), Oxygen, Sodium bicarbonate | N,N-Dimethylformamide, 90 °C | 82% | |

| Various Styryl Derivatives | Wittig Reaction | Aldehyde/Ketone, Phosphonium ylide | Strong base (e.g., n-BuLi, NaH) | THF or Diethyl ether | Varies | |

| α-Heteroaryl substituted heterocycles | Heck Reaction | N-Heteroaryl halides, Heterocyclic olefins | Palladium catalyst, Sterically bulky P,P=O ligand | Not Specified | Good | |

| 5-Styryl-pyridin-2-amine | Heck Reaction | 5-Bromopyridin-2-amine, Styrene | Palladium catalyst | Not Specified | Good |

Advanced Spectroscopic and Structural Elucidation

Vibrational Spectroscopy for Molecular Conformation and Bonding Analysis (e.g., Fourier-Transform Infrared and Raman Spectroscopy)

Vibrational spectroscopy provides fundamental insights into the bonding and conformational arrangement of 3-(2-phenylethenyl)pyridazine. Analysis of Fourier-Transform Infrared (FT-IR) and Raman spectra allows for the assignment of characteristic vibrational modes.

Key vibrational bands are associated with the stretching and bending of the constituent functional groups. The aromatic C-H stretching vibrations of the phenyl and pyridazine (B1198779) rings are typically observed in the 3100-3000 cm⁻¹ region. The C=C stretching of the ethenyl bridge and the aromatic rings, along with the C=N stretching of the pyridazine ring, give rise to characteristic bands in the 1600-1400 cm⁻¹ range. The out-of-plane C-H bending vibrations are prominent in the lower frequency region (below 1000 cm⁻¹) and are sensitive to the substitution pattern of the aromatic rings. The trans-configuration of the ethenyl group is often confirmed by a characteristic out-of-plane C-H wagging mode around 960 cm⁻¹.

Table 1: Key FT-IR and Raman Vibrational Modes for Pyridazine and Styrene (B11656) Moieties

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| ν(C-H) aromatic | 3100 - 3000 | Stretching vibrations of C-H bonds in phenyl and pyridazine rings. |

| ν(C=C) / ν(C=N) | 1600 - 1400 | Stretching vibrations of the double bonds within the aromatic rings and the ethenyl linker. |

| δ(C-H) in-plane | 1300 - 1000 | In-plane bending (scissoring, rocking) of C-H bonds. |

| γ(C-H) out-of-plane | 1000 - 675 | Out-of-plane bending (wagging, twisting) of C-H bonds. |

Note: Specific peak positions for this compound require experimental data.

Nuclear Magnetic Resonance Spectroscopy for Elucidating Molecular Architecture (e.g., ¹H NMR and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise molecular structure of this compound by providing information on the chemical environment of each proton and carbon atom.

In the ¹H NMR spectrum, the protons of the pyridazine ring typically appear at the most downfield shifts due to the deshielding effect of the two nitrogen atoms. The protons on the phenyl ring and the vinylic protons of the ethenyl bridge resonate in the aromatic region. The coupling constant (J-value) between the two vinylic protons is characteristic of the alkene geometry; a large coupling constant (typically 12-18 Hz) confirms a trans-configuration.

Table 2: Expected ¹H NMR Chemical Shift Ranges for this compound

| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Pyridazine-H | ~8.5 - 9.2 | d, dd | Highly deshielded due to adjacent nitrogen atoms. |

| Phenyl-H | ~7.2 - 7.6 | m | Chemical shifts depend on the position relative to the ethenyl group. |

Table 3: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon(s) | Expected Chemical Shift (δ, ppm) |

|---|---|

| Pyridazine-C | ~125 - 155 |

| Phenyl-C | ~126 - 137 |

Note: Specific chemical shifts and coupling constants require experimental data.

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis (e.g., Electrospray Ionization Mass Spectrometry, Liquid Chromatography-Mass Spectrometry)

High-resolution mass spectrometry (HRMS) is utilized to determine the exact molecular weight and elemental composition of this compound. Techniques like Electrospray Ionization (ESI) coupled with a high-resolution analyzer can provide the monoisotopic mass with high accuracy, allowing for the unambiguous determination of the molecular formula (C₁₂H₁₀N₂).

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecular ion peak [M]⁺ is expected to be prominent. Common fragmentation pathways may involve the cleavage of the ethenyl linker, leading to the formation of fragments corresponding to the pyridazine and phenyl moieties. The stability of the aromatic rings suggests that fragments retaining these cyclic structures will be abundant.

X-ray Crystallography for Solid-State Structural Parameters and Intermolecular Interactions (e.g., Hydrogen Bonding, Dihedral Angles, Hirshfeld Surface Analysis)

Intermolecular interactions play a crucial role in the crystal packing. While this compound lacks strong hydrogen bond donors, weak C-H···N hydrogen bonds involving the pyridazine nitrogen atoms as acceptors can be expected. researchgate.net Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules are likely to be significant contributors to the stability of the crystal lattice. nih.gov

Table 4: Common Crystallographic Parameters and Interactions

| Parameter / Interaction | Description |

|---|---|

| Crystal System / Space Group | Defines the symmetry and unit cell of the crystal. |

| Bond Lengths / Angles | Provides precise geometric data for the molecule in the solid state. |

| Dihedral Angles | Describes the rotational orientation between the pyridazine and phenyl rings. |

| Hydrogen Bonding | Weak C-H···N interactions are anticipated. |

| π-π Stacking | Interactions between the electron clouds of the aromatic rings. |

Note: Specific crystallographic data for this compound requires experimental single-crystal X-ray diffraction analysis.

Theoretical and Computational Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in modeling the electronic environment of 3-(2-Phenylethenyl)pyridazine. These calculations help in understanding the molecule's stability, reactivity, and kinetic properties. A key aspect of this analysis involves the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wuxibiology.comaimspress.com

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. researchgate.net The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity and stability. researchgate.netrsc.org A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For pyridazine (B1198779) derivatives, the distribution and energy of these orbitals are key to predicting their behavior in chemical reactions. In some substituted diazines, reactivity correlates better with the LUMO+1 orbital rather than the LUMO, highlighting the importance of selecting the appropriate orbital for analysis. wuxibiology.com

| Parameter | Significance |

|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Indicates electron-donating ability; higher energy means a better electron donor. researchgate.net |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Indicates electron-accepting ability; lower energy means a better electron acceptor. researchgate.net |

| ΔE (HOMO-LUMO Energy Gap) | Correlates with chemical reactivity and stability; a smaller gap implies higher reactivity. researchgate.net |

| Ionization Potential (I) | The energy required to remove an electron (approximated as I = -EHOMO). researchgate.net |

| Electron Affinity (A) | The energy released when an electron is added (approximated as A = -ELUMO). researchgate.net |

Geometry optimization calculations are performed to find the most stable three-dimensional arrangement of atoms in a molecule—its lowest energy conformation. For this compound, these calculations would determine the bond lengths, bond angles, and dihedral (torsion) angles that define its shape.

Studies on closely related derivatives, such as 4-(2,6-dichlorobenzyl)-6-[(E)-2-phenylethenyl]pyridazin-3(2H)-one, reveal important conformational features. X-ray crystallography and DFT calculations on this derivative show that the phenyl ring of the styryl group is nearly coplanar with the pyridazinone ring, with a very small dihedral angle between them [1.47 (12)°]. iucr.org This planarity suggests significant π-conjugation extending across the phenylethenyl bridge and the pyridazine ring system. In contrast, other substituted groups on the pyridazine ring can be twisted significantly out of this plane. iucr.orgnih.gov This information suggests that the core (E)-2-phenylethenyl substituent of this compound likely favors a planar conformation to maximize electronic delocalization.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.dechemrxiv.org The MEP map illustrates the electrostatic potential on the molecule's electron density surface. wolfram.com

Different colors on the MEP surface represent varying potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for electrophilic attack. wolfram.com

Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas. These are susceptible to nucleophilic attack. wolfram.com

Green: Regions of neutral or near-zero potential.

For this compound, an MEP map would be expected to show the most negative potential (red regions) localized around the two nitrogen atoms of the pyridazine ring due to their high electronegativity and the presence of lone pair electrons. aimspress.comuni-muenchen.de These nitrogen atoms would therefore be the most likely sites for protonation and interaction with electrophiles. The phenyl ring and the hydrocarbon portions of the molecule would exhibit less negative or slightly positive potential. MEP analysis provides a clear, visual guide to the molecule's reactive sites. chemrxiv.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. The strength of these donor-acceptor interactions is quantified by the second-order perturbation interaction energy, E(2). researchgate.net

π → π* interactions between the phenyl ring, the ethenyl bridge, and the pyridazine ring, confirming the extent of π-conjugation.

Interactions involving the lone pair orbitals (n) of the nitrogen atoms, such as n → π* transitions, which influence the electronic properties of the heterocyclic ring.

By quantifying these interactions, NBO analysis helps to explain the molecule's electronic stability and the nature of its chemical bonds.

Photophysical Property Prediction through Computational Models

Computational models, often based on Time-Dependent Density Functional Theory (TD-DFT), are used to predict the photophysical properties of molecules, such as their absorption and emission spectra. These calculations can estimate the wavelengths of maximum absorption (λmax) and emission, corresponding to electronic transitions between different energy states (e.g., S0 → S1).

For related compounds like trans-2-styrylpyridazin-3(2H)-ones, studies have shown a strong correlation between the electronic nature of substituents on the phenyl ring and the observed photophysical properties. researchgate.net

Electron-donating groups on the phenyl ring tend to cause a red-shift (a shift to longer wavelengths) in the absorption spectra.

Electron-withdrawing groups typically cause a blue-shift (a shift to shorter wavelengths).

The magnitude of solvatochromic shifts (changes in spectral position with solvent polarity) in the fluorescence spectra also depends on the substituents. researchgate.net Computational models for this compound would allow for the prediction of its UV-visible absorption spectrum and its potential for fluorescence, providing insights into its behavior when interacting with light. These predictions are crucial for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs). researchgate.net

Mechanistic Insights from Computational Reaction Pathway Analysis

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the activation energies required for a reaction to proceed. This provides a detailed, step-by-step understanding of how reactants are converted into products.

For the pyridazine class of heterocycles, computational studies have been essential in understanding cycloaddition reactions. For example, the mechanism of [3+2] cycloadditions involving pyridazinium ylides has been investigated to determine whether the reaction proceeds through a concerted pathway or a stepwise, diradical mechanism. mdpi.com Theoretical models based on Molecular Electron Density Theory (MEDT) have provided significant insights into these reaction pathways. mdpi.com

For this compound, computational analysis could be used to explore various potential reactions, such as:

Cycloaddition reactions involving the ethenyl double bond or the pyridazine ring.

Electrophilic substitution on the phenyl or pyridazine rings.

Photochemical reactions , such as E/Z isomerization around the double bond.

By calculating the energy barriers for different possible pathways, these studies can predict the most likely reaction products and provide a fundamental understanding of the molecule's reactivity.

Photophysical Characteristics and Excited State Dynamics

Ultraviolet-Visible Absorption Spectroscopy: Electronic Transitions and Solvatochromism

The ultraviolet-visible (UV-Vis) absorption spectra of styrylpyridazines and other pyridazine (B1198779) derivatives are generally characterized by electronic transitions within the π-conjugated system. Theoretical studies on related styrylpyridine compounds suggest that the absorption properties are influenced by factors such as the position of the nitrogen atom in the pyridine (B92270) ring and the nature of substituents on the phenyl ring. For instance, the introduction of electron-donating or electron-withdrawing groups can lead to shifts in the absorption maxima.

Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a phenomenon observed in some pyridazine derivatives. This effect is typically indicative of a change in the electronic distribution in the ground and excited states, often due to intramolecular charge transfer (ICT) character. However, without specific experimental data for 3-(2-Phenylethenyl)pyridazine, it is not possible to definitively characterize its solvatochromic behavior.

Fluorescence Emission Spectroscopy: Quantum Yields and Emission Maxima

The fluorescence properties of styrylpyridazine derivatives are also sensitive to their molecular structure. Research on trans-2-(p-substituted-styryl)pyridazin-3(2H)-ones has shown that the position of the emission maximum is dependent on the electronic nature of the substituents on the phenyl ring. Generally, electron-donating groups tend to cause a red-shift in the emission, while electron-withdrawing groups can have the opposite effect.

The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, can vary significantly among different derivatives. For many organic fluorophores, this value is highly dependent on the solvent environment and the presence of non-radiative decay pathways. Some pyridazine-based systems have been reported to exhibit positive solvatochromism, where the emission wavelength increases with solvent polarity. However, specific fluorescence quantum yields and emission maxima for this compound across a range of solvents have not been reported.

Aggregation-Induced Emission (AIE) Phenomena

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. This behavior is often attributed to the restriction of intramolecular motions in the solid state, which blocks non-radiative decay channels. While AIE has been observed in some complex pyridazine-based conjugates specifically designed to exhibit this property, there is no evidence in the available literature to suggest that the simpler this compound molecule is AIE-active.

Photoisomerization Mechanisms and Quantum Yields

Styryl-containing compounds are known to undergo reversible E/Z (or trans/cis) photoisomerization around the carbon-carbon double bond upon irradiation with light of a suitable wavelength. Studies on 3,6-bis(styryl)pyridazines have confirmed that they undergo stereoisomerization in solution. The mechanism of photoisomerization can proceed through either the singlet or triplet excited state, and the efficiency of this process is quantified by the photoisomerization quantum yield.

The quantum yield is a critical parameter for applications such as molecular switches and photosensitive materials. Theoretical investigations into the photoisomerization of 2-styrylpyridine (B8765038) have explored the potential energy surfaces and conical intersections that govern these transformations. However, experimental values for the photoisomerization quantum yields of this compound are not documented.

Triplet State Behavior and Intersystem Crossing

The triplet excited state plays a crucial role in the photochemistry of many organic molecules. It can be populated from the singlet excited state through a process called intersystem crossing (ISC). The efficiency of ISC and the lifetime of the resulting triplet state are key parameters that influence photochemical reactivity, including certain photoisomerization pathways and photosensitization processes.

Research on styrylpyridine complexes and other pyridazine derivatives has provided insights into their triplet state dynamics. For example, in some systems, intersystem crossing is a significant deactivation pathway for the excited singlet state. However, specific data on the triplet state energy, lifetime, and intersystem crossing efficiency for this compound are currently unavailable.

Chemical Reactivity and Synthetic Transformations

Functionalization of the Pyridazine (B1198779) Nucleus

The pyridazine ring is an electron-deficient heterocycle due to the presence of two adjacent nitrogen atoms. This electronic characteristic makes the ring susceptible to nucleophilic attack, particularly at the carbon positions. thieme-connect.de While specific studies on the functionalization of 3-(2-phenylethenyl)pyridazine are not extensively documented, the reactivity can be inferred from the known chemistry of other pyridazine derivatives.

Common strategies for modifying the pyridazine nucleus that could be applicable to 3-styrylpyridazine include:

N-Oxidation: The nitrogen atoms of the pyridazine ring can be oxidized to form N-oxides. This transformation alters the electronic properties of the ring, often facilitating subsequent substitution reactions.

Halogenation: Introduction of halogen atoms (e.g., Cl, Br) onto the pyridazine ring can be achieved, creating valuable handles for further synthetic manipulations such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds.

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridazine ring facilitates the displacement of leaving groups, such as halogens, by various nucleophiles. This allows for the introduction of a wide range of functional groups, including amines, alkoxides, and thiolates, providing a route to diverse derivatives. thieme-connect.de

A hypothetical reaction scheme illustrating potential functionalization pathways is shown below:

| Starting Material | Reagent(s) | Potential Product | Reaction Type |

| This compound | m-CPBA | This compound N-oxide | N-Oxidation |

| This compound | NBS/H₂SO₄ | Bromo-3-(2-phenylethenyl)pyridazine | Electrophilic Halogenation |

| Chloro-3-(2-phenylethenyl)pyridazine | R-NH₂ | (Amino-substituted)-3-(2-phenylethenyl)pyridazine | Nucleophilic Aromatic Substitution |

This table presents potential reactions based on the general reactivity of pyridazines.

Transformations Involving the Phenylethenyl Moiety

Key transformations involving the phenylethenyl moiety include:

Oxidation: The double bond can undergo oxidative cleavage, for instance, through ozonolysis, to yield an aldehyde or carboxylic acid at the 3-position of the pyridazine ring. acs.org Milder oxidation conditions, such as epoxidation with peroxy acids (e.g., m-CPBA), would yield the corresponding epoxide, a versatile intermediate for further reactions. mdpi.commdpi.com

Reduction: Catalytic hydrogenation of the double bond can be employed to saturate the ethenyl linker, yielding 3-(2-phenylethyl)pyridazine. This modification alters the geometry and flexibility of the side chain.

Addition Reactions: The alkene can participate in various addition reactions. For example, halogenation would lead to the corresponding dihalide, while hydrohalogenation would introduce a halogen atom at the benzylic position.

The following table summarizes these potential transformations:

| Starting Material | Reagent(s) | Potential Product | Reaction Type |

| This compound | 1. O₃, 2. Zn/H₂O | Pyridazine-3-carbaldehyde | Ozonolysis (Oxidative Cleavage) |

| This compound | m-CPBA | 3-(2-phenyloxiran-2-yl)pyridazine | Epoxidation |

| This compound | H₂, Pd/C | 3-(2-Phenylethyl)pyridazine | Catalytic Hydrogenation (Reduction) |

| This compound | Br₂ | 3-(1,2-dibromo-2-phenylethyl)pyridazine | Halogenation (Addition) |

This table outlines plausible reactions of the phenylethenyl group based on known alkene chemistry.

Cycloaddition Reactions (e.g., [3+2] Dipolar Cycloadditions)

Cycloaddition reactions offer a powerful method for constructing new ring systems, and both the pyridazine and phenylethenyl moieties of this compound can potentially participate in such transformations.

[3+2] Dipolar Cycloadditions: This class of reactions is a cornerstone for the synthesis of five-membered heterocycles. ingentaconnect.comnih.govwikipedia.org In the context of this compound, the phenylethenyl group can act as a dipolarophile, reacting with various 1,3-dipoles such as nitrones, azides, or nitrile oxides. uchicago.edu For example, the reaction with a nitrile oxide would yield an isoxazoline (B3343090) ring attached to the pyridazine core. Alternatively, the pyridazine ring itself can be activated, for instance by N-alkylation, to form a pyridazinium ylide, which can then act as the 1,3-dipole in reactions with other dipolarophiles. ingentaconnect.comnih.gov

Diels-Alder [4+2] Cycloadditions: The pyridazine ring, being electron-deficient, can act as a diene in inverse-electron-demand Diels-Alder reactions, reacting with electron-rich dienophiles. quora.comorganic-chemistry.orgnih.gov Conversely, the styryl group could potentially act as a dienophile in reactions with electron-rich dienes, although its reactivity might be modest without activating substituents.

A summary of potential cycloaddition reactions is provided below:

| Reaction Type | Diene/Dipole | Dienophile/Dipolarophile | Potential Product |

| [3+2] Dipolar Cycloaddition | Nitrile Oxide | This compound | 3-(3-Phenyl-4,5-dihydroisoxazol-5-yl)pyridazine |

| [3+2] Dipolar Cycloaddition | Pyridazinium Ylide (derived from the title compound) | Alkyne (e.g., DMAD) | Fused pyrrolo[1,2-b]pyridazine (B13699388) derivative |

| Inverse-Demand [4+2] Cycloaddition | This compound | Electron-rich alkene (e.g., enamine) | Bicyclic adduct (after rearomatization) |

This table illustrates hypothetical cycloaddition scenarios based on the known reactivity of pyridazines and styrenes.

Derivatization Strategies for Structural Modification

Systematic structural modification of this compound is essential for exploring its potential in various applications, such as in the development of new therapeutic agents. researchgate.netnih.govresearchgate.net Derivatization strategies often focus on generating a library of analogs for structure-activity relationship (SAR) studies. These strategies typically involve a combination of the reactions described in the preceding sections.

A common approach involves a divergent synthesis strategy, starting from a common intermediate. For instance, a halogenated derivative of this compound could serve as a versatile precursor. This intermediate could then be subjected to a variety of cross-coupling reactions to introduce diverse substituents on the pyridazine ring.

Simultaneously, modifications can be made to the phenylethenyl moiety. The phenyl ring can be substituted with various electron-donating or electron-withdrawing groups to probe the electronic requirements for a desired activity. The length and saturation of the linker between the two rings can also be varied.

Key derivatization strategies include:

Modification of the Pyridazine Ring: Introduction of substituents at various positions of the pyridazine ring to modulate properties like solubility, polarity, and receptor binding.

Modification of the Phenyl Ring: Synthesis of analogs with different substitution patterns on the phenyl ring to investigate the impact of steric and electronic effects.

Modification of the Ethenyl Linker: Saturation of the double bond to increase conformational flexibility or its replacement with other linking groups (e.g., ethynyl, amide).

The table below outlines a strategic approach to derivatization for SAR studies:

| Core Structure | Site of Modification | Type of Modification | Rationale |

| This compound | Pyridazine Ring (e.g., C-5 or C-6) | Introduction of small alkyl, alkoxy, or amino groups | Explore steric and electronic effects on the heterocyclic core. |

| This compound | Phenyl Ring (e.g., para-position) | Introduction of halogens, nitro, or methoxy (B1213986) groups | Evaluate the influence of substituents on the styryl moiety. |

| This compound | Ethenyl Linker | Reduction to an ethyl linker | Assess the importance of the rigid, planar linker. |

This table provides a strategic framework for the systematic derivatization of the title compound.

Coordination Chemistry and Ligand Design

Spectroscopic and Computational Analysis of Metal Complexes:No specific spectroscopic data (e.g., IR, NMR, UV-Vis) or computational studies (e.g., Density Functional Theory) for metal complexes of 3-(2-phenylethenyl)pyridazine could be located. Such analyses are crucial for understanding the electronic structure and bonding within these potential complexes.

While research exists for other pyridazine (B1198779) derivatives and for different styryl-containing nitrogen heterocycles (such as styrylpyridine), these findings cannot be directly extrapolated to this compound due to differences in electronic and steric properties that significantly influence coordination chemistry.

Consequently, due to the absence of specific research on this compound within the public domain, it is not possible to provide a detailed, scientifically accurate article on its coordination chemistry at this time.

Advanced Applications in Materials Science and Supramolecular Chemistry

Organic Electronic Materials: Conductive and Optoelectronic Applications

The pyridazine (B1198779) nucleus, being electron-deficient, imparts valuable electronic properties to conjugated molecules like 3-(2-phenylethenyl)pyridazine, making them suitable for a range of organic electronic and optoelectronic applications. The combination of the electron-withdrawing pyridazine ring and the electron-donating styryl group creates a donor-π-acceptor (D-π-A) type structure, which is a common design motif for materials with interesting photophysical behaviors.

While specific applications of this compound as a fluorescent probe are not extensively documented in the reviewed literature, the broader class of pyridazine-containing compounds has been explored for this purpose. The fluorescence of such molecules can be sensitive to the local environment, including polarity, pH, and the presence of metal ions or other analytes. This sensitivity arises from the intramolecular charge transfer (ICT) character of their excited states. For instance, pyridazine-based compounds have been investigated as fluorescent probes where the interaction with an analyte modulates the ICT process, leading to a detectable change in the fluorescence signal.

The inherent fluorescence of the styrylpyridazine core suggests its potential for development into sophisticated sensing systems. Functionalization of the phenyl or pyridazine ring could introduce specific recognition sites for target analytes, enabling the design of highly selective and sensitive fluorescent probes.

| Compound Family | Application | Principle |

| Pyridazine Derivatives | Fluorescent Probes | Modulation of Intramolecular Charge Transfer (ICT) upon analyte binding. nih.gov |

| Styryl Dyes | Fluorescent Markers | High Stokes shift and excellent thermal stability. nih.gov |

The electroluminescent properties of pyridazine derivatives have been investigated for their use in organic light-emitting diodes (OLEDs). The pyridazine moiety can serve as an effective electron-accepting unit in emitter molecules. In donor-acceptor type emitters, the pyridazine core can be combined with various electron-donating groups to tune the emission color and improve device efficiency.

For example, OLEDs utilizing pyridazine-based emitters have demonstrated efficient triplet harvesting, which is crucial for achieving high external quantum efficiencies (EQEs). While data for the parent this compound is not available, a device incorporating a pyridazine derivative with phenoxazine donor units as the emitter achieved an EQE of over 5.8%, confirming the utility of the pyridazine core in light-emitting applications. nih.govresearchgate.net

| Device Component | Compound Type | Performance Metric |

| Emitter | Pyridazine-phenoxazine derivative | EQE > 5.8% nih.govresearchgate.net |

One of the most promising applications of pyridazine derivatives in organic electronics is in the field of Thermally Activated Delayed Fluorescence (TADF) emitters for next-generation OLEDs. TADF materials can harvest both singlet and triplet excitons, leading to potentially 100% internal quantum efficiency. This is achieved in molecules with a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST).

The electron-accepting nature of the pyridazine ring, which contributes to a low-lying Lowest Unoccupied Molecular Orbital (LUMO), makes it an excellent candidate for the acceptor component in TADF molecules. nih.gov When combined with a suitable electron donor, the resulting donor-acceptor architecture can lead to a small ΔEST, a prerequisite for efficient reverse intersystem crossing (RISC) from the triplet to the singlet state.

Research on pyridazine-based TADF emitters has shown promising results. For instance, a compound combining a pyridazine acceptor with phenoxazine donors exhibited a high RISC rate (kRISC) of 3.9 x 10⁶ s⁻¹ and a fast TADF lifetime of less than 500 nanoseconds. nih.gov Theoretical calculations on various pyridazine-containing donor-acceptor molecules have predicted small ΔEST values, further highlighting the potential of this heterocyclic core in designing efficient TADF emitters. mdpi.com

| Pyridazine-based TADF Emitter | ΔEST (meV) | kRISC (s⁻¹) | Delayed Emission Lifetime (ns) |

| dPXZMePydz | 86 | 3.9 x 10⁶ | < 500 nih.govresearchgate.net |

| 2PO-PYD Derivative | ~300 (calculated) | - | 93 mdpi.com |

Supramolecular Assembly and Self-Organization

The solid-state arrangement of molecules is dictated by a subtle interplay of non-covalent interactions, which collectively determine the crystal packing and, consequently, the material's bulk properties. This compound, with its combination of aromatic rings and nitrogen heteroatoms, is capable of engaging in specific intermolecular interactions that drive its self-assembly into ordered supramolecular structures.

The nitrogen atoms of the pyridazine ring are potential hydrogen bond acceptors. In the crystal structures of pyridazine derivatives, hydrogen bonding plays a significant role in directing the molecular assembly. For instance, in the crystal structure of 4-(2,6-dichlorobenzyl)-6-[(E)-2-phenylethenyl]pyridazin-3(2H)-one, a derivative of the target compound, N—H⋯O hydrogen bonds are observed to form inversion dimers, creating a robust supramolecular motif. nih.gov This type of interaction, where a hydrogen atom on one molecule interacts with a nitrogen or oxygen atom on a neighboring molecule, is a powerful tool in crystal engineering for the rational design of solid-state architectures. The presence of such directional interactions can lead to the formation of well-defined one-, two-, or three-dimensional networks.

Aromatic rings, such as the phenyl and pyridazine rings in this compound, can interact through π-π stacking. These interactions are a result of electrostatic and van der Waals forces between the electron clouds of the aromatic systems. The geometry of π-π stacking can vary, including face-to-face, parallel-displaced, and edge-to-face arrangements, each with a different interaction energy.

In the crystal structure of 4-(2,6-dichlorobenzyl)-6-[(E)-2-phenylethenyl]pyridazin-3(2H)-one, π-π stacking interactions are present, with a centroid-centroid distance of 3.9107 Å between the pyridazinone and phenyl rings of adjacent molecules. nih.gov This distance is characteristic of stabilizing π-π interactions. Hirshfeld surface analysis of this crystal structure revealed that H⋯H (37.9%), C⋯H/H⋯C (18.7%), and Cl⋯H/H⋯Cl (16.4%) contacts are the most significant contributors to the crystal packing, indicating a complex interplay of various weak interactions. nih.gov Similarly, in a related chloro-pyridazine derivative, π-π interactions between pyridazine rings of symmetry-related molecules contribute to the stabilization of the crystal structure, with centroid-centroid separations in the range of 3.69 Å to 3.91 Å. nih.gov The ability of the pyridazine ring to engage in such stacking interactions is crucial for the formation of ordered assemblies in the solid state, which can influence the material's electronic properties, such as charge transport.

| Interaction Type | Compound Derivative | Key Feature |

| Hydrogen Bonding | 4-(2,6-dichlorobenzyl)-6-[(E)-2-phenylethenyl]pyridazin-3(2H)-one | N—H⋯O hydrogen bonds forming inversion dimers. nih.gov |

| π-π Stacking | 4-(2,6-dichlorobenzyl)-6-[(E)-2-phenylethenyl]pyridazin-3(2H)-one | Centroid-centroid distance of 3.9107 Å between pyridazinone and phenyl rings. nih.gov |

| π-π Stacking | 3-Chloro-6-[(E)-2-(1-phenylethylidene)hydrazinyl]pyridazine | Centroid-centroid separations of 3.69 Å to 3.91 Å between pyridazine rings. nih.gov |

Molecular Recognition and Interaction Studies

The unique structural and electronic properties of this compound position it as a compelling candidate for studies in molecular recognition and supramolecular chemistry. The presence of the pyridazine ring, with its two adjacent nitrogen atoms, alongside the phenylethenyl group, allows for a variety of non-covalent interactions that are fundamental to the principles of host-guest chemistry and the self-assembly of complex molecular architectures. These interactions include hydrogen bonding, π-π stacking, and C-H···π interactions, which collectively govern the recognition of and interaction with other molecules.

The pyridazine moiety in this compound offers robust hydrogen-bonding capabilities. The nitrogen atoms can act as hydrogen bond acceptors, a property that is crucial in the specific recognition of guest molecules possessing hydrogen bond donor functionalities. This capacity for hydrogen bonding is a key factor in the design of drug-target interactions and the formation of predictable supramolecular synthons in crystal engineering.

Furthermore, the extended π-system, encompassing both the phenyl and pyridazine rings, facilitates π-π stacking interactions. These interactions are a significant driving force in the assembly of aromatic molecules and are critical in the stabilization of host-guest complexes. The electron-deficient nature of the pyridazine ring can also lead to favorable interactions with electron-rich aromatic systems of potential guest molecules.

While specific quantitative studies on the host-guest chemistry of this compound are not extensively documented, the behavior of structurally analogous compounds provides significant insight into its potential for molecular recognition. For instance, studies on trans-1,2-bis(pyridin-3-yl)ethene, a close structural isomer, reveal how such molecules self-assemble in the solid state. The crystal structure of trans-1,2-bis(pyridin-3-yl)ethene demonstrates a two-dimensional array formed through a combination of C—H⋯N hydrogen bonds and edge-to-face C—H⋯π interactions. This illustrates the importance of these weaker interactions in directing the supramolecular architecture.

The following table presents calculated interaction energies for different non-covalent interactions in a structurally related compound, (Z)-3-(4-chlorophenyl)-2-phenylacrylonitrile, which features a similar styryl core. These values provide an estimate of the strength of the types of interactions that this compound can engage in.

| Interaction Type | Molecular Pair Motif | Coulombic Energy (kcal mol⁻¹) | Polarization Energy (kcal mol⁻¹) | Dispersion Energy (kcal mol⁻¹) | Repulsion Energy (kcal mol⁻¹) | Total Interaction Energy (kcal mol⁻¹) |

| C—H⋯π | Strong Dimer | -2.8 | -1.5 | -7.9 | 5.3 | -6.9 |

| C—H⋯N | Stabilizing Motif | -3.1 | -1.1 | -4.5 | 2.8 | -5.9 |

| C—H⋯Cl | Linking Columns | -1.2 | -0.4 | -2.1 | 1.1 | -2.6 |

Note: Data is for (Z)-3-(4-chlorophenyl)-2-phenylacrylonitrile and is intended to be illustrative of the interaction energies in similar systems.

The following table provides a summary of thermodynamic parameters for the binding of different guest molecules to macrocyclic hosts, illustrating the principles of molecular recognition that would apply to this compound.

| Host | Guest | Binding Stoichiometry (Host:Guest) | Association Constant (K) / M⁻¹ | Gibbs Free Energy (ΔG) / kcal mol⁻¹ | Enthalpy (ΔH) / kcal mol⁻¹ | Entropy (TΔS) / kcal mol⁻¹ |

| β-CD | Adamantane | 1:1 | 1.8 x 10⁵ | -7.2 | -3.5 | 3.7 |

| CB7 | Ferrocene | 1:1 | 1.3 x 10¹⁰ | -13.8 | -10.2 | 3.6 |

| CB8 | Adamantane | 1:1 | 4.0 x 10⁶ | -9.0 | -11.5 | -2.5 |

Note: This data is for representative host-guest systems and not for this compound itself.

Mechanistic Investigations of Reaction Pathways

Elucidation of Reaction Mechanisms for Synthesis and Transformation

Heck Reaction Mechanism:

The Mizoroki-Heck reaction provides a powerful method for the synthesis of 3-(2-phenylethenyl)pyridazine by coupling a halopyridazine (e.g., 3-chloropyridazine (B74176) or 3-bromopyridazine) with styrene (B11656). wikipedia.orgnih.gov The reaction is catalyzed by a palladium complex and proceeds through a catalytic cycle involving Pd(0) and Pd(II) species. nih.gov

The key steps and intermediates are:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 3-halopyridazine, forming a square planar Pd(II) intermediate (Ar-Pd-X L₂). wikipedia.org

Alkene Coordination: Styrene coordinates to the palladium center, forming a π-complex.

Migratory Insertion: The pyridazinyl group migrates from the palladium to one of the carbons of the styrene double bond. This occurs via a four-membered transition state and results in a new organopalladium(II) intermediate. nih.gov

β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated and transferred to the palladium center, forming a palladium-hydride complex and releasing the this compound product. nih.gov

Reductive Elimination: The palladium-hydride complex, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst. nih.gov

| Step | Intermediate/Transition State | Description |

|---|---|---|

| Oxidative Addition | Organopalladium(II) Complex | Formed by the insertion of Pd(0) into the pyridazine-halogen bond. |

| Alkene Coordination | Pd(II)-Alkene π-Complex | Styrene coordinates to the palladium center. |

| Migratory Insertion | Four-Membered Transition State | Leads to the formation of a new carbon-carbon sigma bond. |

| β-Hydride Elimination | Palladium-Hydride Complex | Forms the alkene product and the palladium hydride species. |

Wittig Reaction Mechanism:

The Wittig reaction offers an alternative route, involving the reaction of an aldehyde with a phosphorus ylide (a Wittig reagent). wikipedia.org For the synthesis of this compound, two variations are possible: the reaction of 3-formylpyridazine with benzyltriphenylphosphonium (B107652) ylide, or the reaction of benzaldehyde (B42025) with (pyridazin-3-ylmethyl)triphenylphosphonium ylide.

The mechanism involves the following key stages:

Ylide Formation: The corresponding phosphonium (B103445) salt is deprotonated with a strong base (like n-butyllithium) to form the nucleophilic phosphorus ylide. masterorganicchemistry.com

Cycloaddition: The ylide attacks the carbonyl carbon of the aldehyde in a nucleophilic addition. This is believed to proceed via a concerted [2+2] cycloaddition to directly form a four-membered ring intermediate known as an oxaphosphetane. wikipedia.orgmasterorganicchemistry.com

Decomposition: The oxaphosphetane intermediate is unstable and rapidly decomposes through a reverse [2+2] cycloaddition. masterorganicchemistry.com This step is driven by the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine (B44618) oxide, which is a major byproduct. pressbooks.pub This decomposition yields the final alkene product, this compound. pressbooks.pub

| Step | Intermediate | Description |

|---|---|---|

| Ylide Formation | Phosphorus Ylide | A nucleophilic species with adjacent positive and negative charges, formed by deprotonating a phosphonium salt. |

| Cycloaddition | Oxaphosphetane | A four-membered heterocyclic intermediate containing phosphorus, oxygen, and two carbon atoms. |

Regioselectivity:

In the context of these synthetic transformations, regioselectivity is primarily determined by the choice of starting materials.

In the Heck Reaction , the phenylethenyl group is installed specifically at the position of the halogen atom on the pyridazine (B1198779) ring. Thus, using 3-chloropyridazine or 3-bromopyridazine (B1282269) ensures the exclusive formation of the 3-substituted product.

Similarly, in the Wittig Reaction , the position of the newly formed double bond is precisely controlled by the location of the formyl group and the phosphonium salt functionality on the respective reactants.

For reactions involving the formation of the pyridazine ring itself, such as inverse-electron-demand aza-Diels-Alder reactions of 1,2,3-triazines with alkynes, the regioselectivity can be very high, favoring a specific cycloaddition mode to yield a particular substitution pattern on the final pyridazine product. organic-chemistry.org

Stereoselectivity:

The geometry of the ethenyl double bond (E/Z or trans/cis) is a critical aspect of the synthesis.

The Heck Reaction is known for its high stereoselectivity, almost exclusively producing the E (trans) isomer. organic-chemistry.org This outcome is a direct consequence of the reaction mechanism, which involves a syn-migratory insertion of the alkene followed by a syn-β-hydride elimination.

The stereochemical outcome of the Wittig Reaction is more variable and depends significantly on the nature of the phosphorus ylide. wikipedia.org

Non-stabilized ylides (where the group on the carbanion is alkyl or hydrogen) typically react rapidly and irreversibly to form the Z (cis) alkene as the major product. wikipedia.org

Stabilized ylides (where the carbanion is stabilized by an adjacent electron-withdrawing group) react more slowly and reversibly, allowing for equilibration to the thermodynamically more stable E (trans) alkene, which becomes the predominant product. organic-chemistry.org

Photochemical Reaction Mechanisms (e.g., Photodimerization, Photoisomerization)

Like other styryl-azaheterocycles, this compound is photochemically active. Upon irradiation with ultraviolet (UV) light, it can undergo two primary transformations: photoisomerization and photodimerization. These reactions proceed from electronically excited states of the molecule.

Photoisomerization:

The most common photochemical reaction for this class of compounds is trans-cis (or E/Z) isomerization around the central carbon-carbon double bond. researchgate.netlookchem.com Irradiation of the thermodynamically more stable trans-isomer with UV light populates an excited state (typically the first singlet state, S₁). In this excited state, the rotational barrier around the double bond is significantly lower. The molecule can twist to a perpendicular geometry, from which it can relax back to the ground state (S₀) as either the trans- or cis-isomer. This process leads to a mixture of both isomers, eventually reaching a photostationary state where the rates of forward and reverse isomerization are equal. researchgate.net The analogous compound, trans-2-(2-phenylethenyl)pyrazine, is also known to undergo this transformation. researchgate.net

Photodimerization:

In concentrated solutions or in the solid state, where molecules are in close proximity, photodimerization can compete with photoisomerization. This reaction is typically a [2+2] cycloaddition between an excited-state molecule and a ground-state molecule. mdpi.com The two ethenyl double bonds align and react to form a cyclobutane (B1203170) ring, linking the two parent molecules. The photochemical behavior of the structural isomer trans-2-(2-phenylethenyl)pyrazine confirms that such dimerization occurs, followed by photolysis of the dimer back to the monomer upon irradiation with shorter wavelength UV light. researchgate.net The efficiency and stereochemical outcome of solid-state photodimerization are highly dependent on the crystal packing of the molecules, a principle known as topochemical control. mdpi.com

| Reaction | Mechanism | Key Feature | Product(s) |

|---|---|---|---|

| Photoisomerization | Excitation followed by rotation around the C=C bond in the excited state. | Reversible reaction leading to a photostationary state. | cis- and trans-isomers |

| Photodimerization | [2+2] Cycloaddition between an excited-state and a ground-state molecule. | Favored in high concentrations or the solid state. | Cyclobutane-linked dimer |

Conclusion and Future Research Directions

Summary of Key Findings and Contributions

Research into the pyridazine (B1198779) heterocycle has established it as a "privileged structure" in medicinal chemistry and materials science. researchgate.net The core pyridazine ring is endowed with unique physicochemical properties, including a high dipole moment, weak basicity, and a robust capacity for dual hydrogen bonding, which are significant for drug-target interactions. nih.gov This has led to the development of numerous pyridazine-containing compounds with a broad spectrum of pharmacological activities. ijcrt.org Derivatives of the pyridazine scaffold have demonstrated potential as anticancer, antiviral, antimicrobial, anti-inflammatory, antihypertensive, and anticonvulsant agents. nih.govrjptonline.orgscholarsresearchlibrary.com

While specific research on 3-(2-Phenylethenyl)pyridazine is not extensively detailed in current literature, its structure combines the biologically significant pyridazine nucleus with a phenylethenyl (styryl) substituent. researchgate.net This combination is a valuable contribution to the chemical space of bioactive molecules, providing a distinct scaffold for further investigation. The synthesis of pyridazine derivatives is an active area of research, with modern methods like aza-Diels-Alder reactions and metal-catalyzed cyclizations being developed to improve efficiency and yield. organic-chemistry.orgorganic-chemistry.org The primary contribution of existing research is the establishment of the pyridazine core as a versatile building block, suggesting that substituted analogues like this compound are promising candidates for discovering new bioactive agents. scholarsresearchlibrary.comresearchgate.net

Remaining Challenges and Open Questions

The foremost challenge concerning this compound is the significant gap in dedicated research. The majority of available data pertains to the broader class of pyridazine derivatives, leaving numerous questions about this specific compound unanswered.

Key challenges and open questions include:

Biological Activity Profile: The specific biological targets and pharmacological profile of this compound remain uncharacterized. It is unknown whether it exhibits any of the numerous activities associated with its parent scaffold, such as anticancer, antiviral, or cardiovascular effects. researchgate.netnih.gov

Synthetic Optimization: While general synthetic routes for pyridazines exist, optimizing a high-yield, cost-effective, and scalable synthesis specifically for this compound presents a challenge. nih.gov Bridging the "synthesis gap" between well-established pyridine (B92270) chemistry and the more challenging pyridazine chemistry is an ongoing effort in the field. nih.gov

Structure-Activity Relationships (SAR): There is no established SAR data for this compound. Key questions remain regarding how modifications to the phenylethenyl ring or the pyridazine core would affect its potential biological activity and physicochemical properties.

Physicochemical and Pharmacokinetic Properties: Fundamental data on the compound's solubility, stability, metabolic fate, and pharmacokinetic profile are currently unavailable. Understanding these properties is crucial for any potential therapeutic development.

Mechanism of Action: Should biological activity be identified, the underlying mechanism of action at a molecular level would need to be elucidated, representing a substantial research undertaking.

Prospective Research Avenues and Untapped Potentials

The untapped potential of this compound lies in the systematic exploration of its properties, guided by the known successes of the pyridazine chemical family. Future research should be directed toward several promising avenues.

Prospective research avenues include:

Broad-Spectrum Biological Screening: A primary avenue is to subject this compound to a wide array of biological assays. Given the versatility of the pyridazine core, screening for anticancer, antimicrobial (antibacterial and antifungal), antiviral (including against Hepatitis A), and anti-inflammatory activities is highly warranted. researchgate.netnih.govrjptonline.org

Cardiovascular and Neurological Research: Many pyridazinone derivatives have been investigated for cardiovascular applications, such as vasodilation and phosphodiesterase inhibition, and for neurological effects, including antidepressant and anticonvulsant activities. scholarsresearchlibrary.comnih.gov Exploring the potential of this compound in these therapeutic areas could yield significant findings.

Development of Analog Libraries: A systematic medicinal chemistry program could be initiated to synthesize a library of analogs. This would involve introducing various substituents on the phenyl ring of the phenylethenyl moiety and on the pyridazine ring itself. Such libraries would be invaluable for establishing structure-activity relationships and optimizing potency and selectivity for any identified biological targets.

Advanced Materials Science: Nitrogen-rich heterocycles like pyridazine are being investigated for applications in high-energy-density materials. rsc.org The planar structure of the pyridazine ring promotes efficient π–π stacking, which can lead to materials with high density. rsc.org Research into the crystallographic properties and potential use of this compound as a building block for functional organic materials is a promising, yet unexplored, direction. researchgate.net

Modern Synthetic Methodology: Future work should focus on applying modern, efficient, and sustainable synthetic methods for the preparation of this compound and its derivatives. mdpi.com This includes leveraging transition-metal-catalyzed cross-coupling reactions, photocatalytic processes, and skeletal editing techniques to streamline synthesis. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(2-Phenylethenyl)pyridazine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis can involve multi-step reactions, such as coupling a pyridazine core with phenylethenyl groups via Heck or Suzuki-Miyaura cross-coupling reactions. For example, analogous compounds (e.g., pyrazole derivatives) are synthesized by refluxing ketones with phenylhydrazine in acetic acid, followed by recrystallization . Key factors include:

- Temperature : Elevated temperatures (e.g., reflux) enhance reaction rates but may require controlled cooling to avoid side reactions.

- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in cross-coupling steps .

- Purification : Column chromatography or recrystallization (e.g., ethanol/acetone) ensures purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry (e.g., distinguishing E/Z isomers via coupling constants) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves absolute configuration and intermolecular interactions (e.g., π-π stacking observed in pyridazine analogs) .

Q. What preliminary biological screening approaches are used for this compound?

- Methodological Answer :

- Enzyme Assays : Test inhibition of kinases or receptors (e.g., LRRK2 inhibitors with pKi values measured via competitive binding assays) .

- Antimicrobial Testing : Disk diffusion or microdilution assays against bacterial/fungal strains .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ determination) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and bioactivity of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electron-rich sites for nucleophilic/electrophilic attacks .

- Molecular Docking : Simulate binding to targets (e.g., kinases) using software like AutoDock Vina. For example, pyridazine analogs show binding affinity to ATP pockets .

- MD Simulations : Assess stability of ligand-target complexes over 100+ ns trajectories .

Q. How do crystallographic data resolve structural ambiguities in derivatives of this compound?

- Methodological Answer :

- Dihedral Angle Analysis : In pyridazine analogs, dihedral angles between aromatic rings (e.g., 31.07°–41.50°) influence planarity and π-π interactions .

- Intermolecular Forces : X-ray data reveal π-π stacking (centroid separation: 3.58 Å) and C–H···N hydrogen bonds critical for crystal packing .

- Thermal Parameters : Anisotropic displacement parameters (Ueq) quantify atomic vibrations, aiding in disorder modeling .

Q. What strategies address contradictory bioactivity data across studies?

- Methodological Answer :

- Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions (e.g., fixed serum concentrations) .

- Metabolic Stability Tests : Use liver microsomes to assess if discrepancies arise from compound degradation .

- Target Selectivity Profiling : Screen against panels of related enzymes (e.g., kinase families) to rule off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.